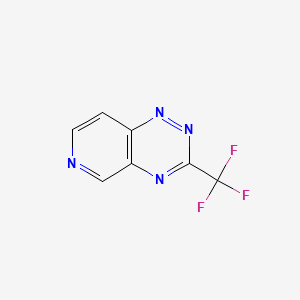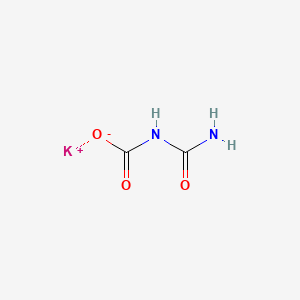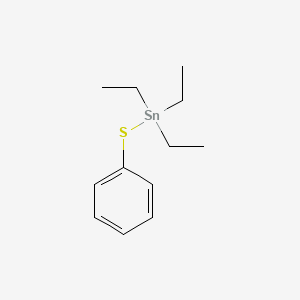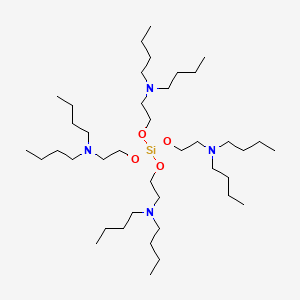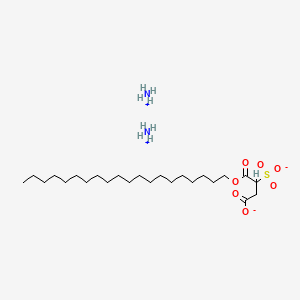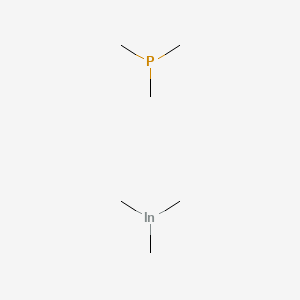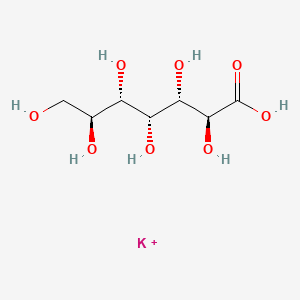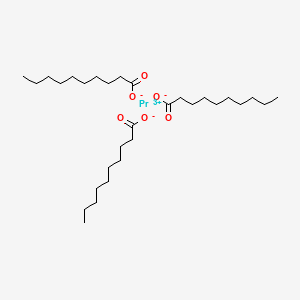
Praseodymium(3+) decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Praseodymium(3+) decanoate can be synthesized through a reaction between praseodymium salts and decanoic acid. One common method involves dissolving praseodymium nitrate (Pr(NO3)3) in a suitable solvent, such as ethanol, and then adding decanoic acid to the solution. The reaction mixture is heated under reflux conditions to facilitate the formation of this compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency and scalability.
化学反应分析
Types of Reactions
Praseodymium(3+) decanoate undergoes various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states or elemental praseodymium.
Substitution: Decanoate ions can be replaced by other anions in ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligand exchange reactions may involve reagents like sodium chloride (NaCl) or potassium iodide (KI).
Major Products Formed
Oxidation: Higher oxidation state praseodymium compounds, such as praseodymium(IV) oxide (PrO2).
Reduction: Elemental praseodymium or lower oxidation state compounds.
Substitution: New praseodymium complexes with different anions.
科学研究应用
Praseodymium(3+) decanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of advanced materials, such as magnetic and luminescent materials, due to its unique properties.
作用机制
The mechanism of action of praseodymium(3+) decanoate involves the interaction of praseodymium ions with target molecules or substrates. Praseodymium ions can coordinate with various ligands, forming stable complexes that facilitate catalytic reactions. The decanoate ions may also play a role in stabilizing these complexes and enhancing their solubility in organic solvents. The specific molecular targets and pathways depend on the application and reaction conditions.
相似化合物的比较
Similar Compounds
Praseodymium(3+) acetate (Pr(CH3COO)3): Similar coordination chemistry but with acetate ions instead of decanoate.
Praseodymium(3+) chloride (PrCl3): Common praseodymium salt with chloride ions.
Praseodymium(3+) nitrate (Pr(NO3)3): Another praseodymium salt with nitrate ions.
Uniqueness
Praseodymium(3+) decanoate is unique due to the presence of decanoate ions, which impart specific solubility and stability characteristics. The long carbon chain of decanoate provides hydrophobic properties, making the compound suitable for applications in non-polar solvents and organic media. This distinguishes it from other praseodymium compounds with shorter or more polar anions.
属性
CAS 编号 |
94232-51-6 |
|---|---|
分子式 |
C30H57O6Pr |
分子量 |
654.7 g/mol |
IUPAC 名称 |
decanoate;praseodymium(3+) |
InChI |
InChI=1S/3C10H20O2.Pr/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI 键 |
QIIMTTHVHXCFFO-UHFFFAOYSA-K |
规范 SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)



